Teuvincenone B

描述

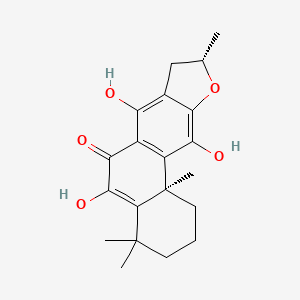

Structure

3D Structure

属性

IUPAC Name |

(9S,11bR)-5,7,11-trihydroxy-4,4,9,11b-tetramethyl-2,3,8,9-tetrahydro-1H-naphtho[2,1-f][1]benzofuran-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O5/c1-9-8-10-13(21)11-12(15(23)17(10)25-9)20(4)7-5-6-19(2,3)18(20)16(24)14(11)22/h9,21,23-24H,5-8H2,1-4H3/t9-,20+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVLKANNSFKZLTO-GWNMQOMSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C3=C(C(=C2O1)O)C4(CCCC(C4=C(C3=O)O)(C)C)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC2=C(C3=C(C(=C2O1)O)[C@]4(CCCC(C4=C(C3=O)O)(C)C)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601110886 |

Source

|

| Record name | (9S,11bR)-1,3,4,8,9,11b-Hexahydro-5,7,11-trihydroxy-4,4,9,11b-tetramethylphenanthro[3,2-b]furan-6(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601110886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127419-64-1 |

Source

|

| Record name | (9S,11bR)-1,3,4,8,9,11b-Hexahydro-5,7,11-trihydroxy-4,4,9,11b-tetramethylphenanthro[3,2-b]furan-6(2H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127419-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (9S,11bR)-1,3,4,8,9,11b-Hexahydro-5,7,11-trihydroxy-4,4,9,11b-tetramethylphenanthro[3,2-b]furan-6(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601110886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Teuvincenone B: A Technical Guide to Its Natural Source and Isolation for Research and Development

For Immediate Release

This technical guide provides an in-depth overview of Teuvincenone B, a promising diterpenoid compound, for researchers, scientists, and drug development professionals. The document details its natural source, comprehensive isolation protocols, and key experimental data, including spectroscopic analysis and preliminary biological activity.

Introduction

This compound is a rearranged abietane diterpenoid that has garnered interest within the scientific community for its potential therapeutic applications, including antioxidant and antitumor activities. Its complex chemical structure presents a unique scaffold for further drug development. This guide aims to consolidate the available scientific information to facilitate further research and exploitation of this natural product.

Natural Source

The primary natural source of this compound is the plant species Teucrium polium L. (Lamiaceae), commonly known as golden germander. It has been specifically isolated from the roots of this plant. Teucrium polium is a perennial subshrub native to the Mediterranean regions of Europe, North Africa, and Southwestern Asia. While also found in Teucrium divaricatum, the isolation has been more frequently reported from T. polium. It is important to note that the yield of this compound from its natural source is typically low.

Isolation Protocols

The isolation of this compound from Teucrium polium roots involves a multi-step process of extraction and chromatographic purification. The following protocol is a synthesized methodology based on established procedures for the isolation of diterpenoids from Teucrium species.

Plant Material and Extraction

Fresh or air-dried roots of Teucrium polium are ground into a fine powder. The powdered material is then subjected to exhaustive extraction with methanol at room temperature. This process is typically carried out over several days to ensure the complete extraction of secondary metabolites.

Solvent Partitioning

The resulting crude methanolic extract is concentrated under reduced pressure. The residue is then suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate. The ethyl acetate fraction, which contains the majority of the diterpenoids, is collected and dried.

Chromatographic Purification

The dried ethyl acetate extract is subjected to a series of chromatographic techniques to isolate this compound.

-

Silica Gel Column Chromatography: The extract is first fractionated using open column chromatography on silica gel. A gradient elution system, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate, is employed to separate the components based on their polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound are further purified using preparative High-Performance Liquid Chromatography (HPLC). A reversed-phase C18 column is commonly used with a mobile phase consisting of a gradient of methanol and water or acetonitrile and water. This step is crucial for obtaining the compound in high purity.

The following diagram illustrates the general workflow for the isolation of this compound:

Quantitative Data

Precise yield and purity data are dependent on the specific batch of plant material and the efficiency of the isolation process. However, literature suggests that the yield of this compound is generally low.

| Parameter | Value | Reference |

| Yield | < 1 mg/kg of dried plant material | [1] |

| Purity | >95% (as determined by HPLC) | General expectation for isolated natural products |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The following table summarizes the key 1H and 13C Nuclear Magnetic Resonance (NMR) data.

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) |

| Data not available in the searched literature. | Data not available in the searched literature. |

Note: While the total synthesis of this compound has been reported to have spectroscopic data consistent with the isolated natural product, the specific NMR data from the original isolation literature was not found in the performed searches.

Experimental Protocols for Biological Activity

This compound has been reported to possess antitumor activity. The following are generalized protocols for assessing the cytotoxic and in vivo antitumor effects of a compound like this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration at which a compound inhibits cell growth by 50% (IC50).

-

Cell Culture: Human cancer cell lines (e.g., breast, colon, lung) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound (typically in a logarithmic dilution series) for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a specialized buffer).

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against the compound concentration.

In Vivo Antitumor Activity in a Xenograft Model

This experiment evaluates the ability of a compound to inhibit tumor growth in a living organism.

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

-

Tumor Cell Implantation: Human cancer cells are subcutaneously injected into the flank of the mice.

-

Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).

-

Treatment Administration: Mice are randomized into control and treatment groups. This compound is administered via a suitable route (e.g., intraperitoneal or oral) at a predetermined dose and schedule. The control group receives the vehicle.

-

Tumor Measurement: Tumor volume is measured periodically (e.g., twice a week) using calipers.

-

Body Weight Monitoring: The body weight of the mice is monitored as an indicator of toxicity.

-

Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size or after a specific duration. Tumors are then excised and weighed.

-

Data Analysis: The tumor growth inhibition (TGI) is calculated by comparing the tumor volumes or weights of the treated group to the control group.

The logical relationship for assessing the antitumor potential of this compound is depicted below:

Conclusion

This compound represents a valuable natural product with potential for the development of new therapeutic agents. This guide provides a foundational understanding of its natural sourcing and isolation, which is essential for obtaining the compound for further research. The provided experimental frameworks for biological evaluation will aid in the systematic investigation of its pharmacological properties. Future research should focus on optimizing isolation protocols to improve yields and conducting comprehensive studies to elucidate its mechanism of action and full therapeutic potential.

References

Teuvincenone B CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the currently available information on Teuvincenone B, a natural product of interest in the scientific community.

Chemical and Physical Properties

This compound is a diterpenoid compound that has been isolated from plant sources. Below is a summary of its key chemical identifiers.

| Property | Value |

| CAS Number | 127419-64-1 |

| Molecular Weight | 344.4 g/mol |

| Molecular Formula | C₂₀H₂₄O₅ |

Biological Activity

This compound has been reported to possess several biological activities, primarily antioxidant and antitumor effects[1]. It was first isolated from the roots of Teucrium polium[1]. Commercial suppliers also claim that this compound induces apoptosis in tumor and cancer cells by inhibiting protein kinases, which are crucial enzymes for cell growth and division. Furthermore, it is suggested to be a potent inhibitor of cellulose synthase[2][3]. These claims, however, should be interpreted with caution as they are not yet fully substantiated by peer-reviewed primary scientific literature.

Research on related abietane diterpenoids from the Teucrium genus has shown cytotoxic effects against various human cancer cell lines, including HCT116, H460, HepG2, BGC823, and HeLa cells[4]. While this suggests a potential mechanism of action for this compound, specific studies on its direct interactions and effects on these cell lines are not yet available in the public domain.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not extensively documented in publicly available scientific literature. General methodologies for assessing cytotoxicity of natural compounds, such as the MTT assay, are commonly used and would be applicable for studying the effects of this compound on cancer cell lines[5][6]. Similarly, standard assays for enzyme inhibition would be appropriate to verify its effects on protein kinases and cellulose synthase.

Signaling Pathways

Specific signaling pathways modulated by this compound have not been elucidated in the available scientific literature. The claim that it induces apoptosis via inhibition of protein kinases suggests that it may interfere with common cell survival and proliferation pathways, such as the MAPK/ERK or PI3K/Akt pathways, but this remains to be experimentally verified.

Workflow for Natural Product Investigation

The following diagram illustrates a general workflow for the isolation and biological evaluation of a natural product like this compound.

References

- 1. Total synthesis of (±)-villosin C and (±)-teuvincenone B - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QO01841E [pubs.rsc.org]

- 2. This compound | 127419-64-1 | CFA41964 | Biosynth [biosynth.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. Abietane diterpenoids and taraxerane-type triterpenes from Teucrium viscidum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anticancer metal complexes: synthesis and cytotoxicity evaluation by the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Biological Potential of Teuvincenone B: A Technical Guide to its Bioactivity Screening

For Immediate Release

[City, State] – [Date] – Teuvincenone B, a neo-clerodane diterpenoid of significant interest to the scientific community, has demonstrated promising biological activities, particularly in the realm of oncology. This technical guide provides an in-depth overview of the screening of this compound's biological activity, with a focus on its anticancer properties. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of available data, detailed experimental methodologies, and visual representations of associated cellular pathways.

Anticancer Activity: Inhibition of Proliferation and Induction of Apoptosis

Commercial sources indicate that this compound exhibits anticancer properties by inducing programmed cell death, or apoptosis, through the inhibition of protein kinases. Protein kinases are crucial enzymes that regulate cellular processes such as growth and division; their inhibition can halt the uncontrolled proliferation characteristic of cancer cells.

Cytotoxicity Data

| Cell Line | Cancer Type | IC50 (µM) |

| e.g., MCF-7 | Breast Cancer | Data Not Available |

| e.g., A549 | Lung Cancer | Data Not Available |

| e.g., HeLa | Cervical Cancer | Data Not Available |

| e.g., HepG2 | Liver Cancer | Data Not Available |

| Table 1: Cytotoxicity of this compound against various cancer cell lines. Data is currently unavailable in published literature. |

Experimental Protocols

The following sections detail the standard experimental protocols that would be employed to screen the biological activity of a compound like this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. A vehicle control (e.g., DMSO) should be included.

-

MTT Incubation: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Experimental Workflow for MTT Assay

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Protocol:

-

Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Signaling Pathways Implicated in this compound's Bioactivity

The induction of apoptosis by this compound likely involves the modulation of key signaling pathways that regulate cell survival and death.

The Apoptotic Pathway

Apoptosis is a tightly regulated process involving a cascade of caspases. The intrinsic (mitochondrial) pathway is a common mechanism for anticancer agents to induce cell death. This pathway is regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). A shift in the balance towards pro-apoptotic proteins leads to the release of cytochrome c from the mitochondria, which in turn activates a caspase cascade, culminating in the execution of apoptosis.

Intrinsic Apoptosis Pathway

Future Directions

The preliminary information on this compound's biological activity is promising. However, to fully elucidate its therapeutic potential, further rigorous scientific investigation is required. This includes:

-

Comprehensive Cytotoxicity Screening: Testing this compound against a wide panel of cancer cell lines to determine its spectrum of activity and to identify sensitive and resistant cancer types.

-

Mechanism of Action Studies: Detailed molecular studies to identify the specific protein kinases inhibited by this compound and to confirm its effects on the expression and activity of key apoptotic proteins.

-

In Vivo Efficacy Studies: Evaluation of the antitumor activity of this compound in animal models of cancer to assess its efficacy, pharmacokinetics, and potential toxicity in a living organism.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound analogs to identify the key structural features responsible for its activity and to potentially develop more potent and selective derivatives.

The information presented in this technical guide serves as a foundation for future research into the biological activities of this compound. As more data becomes available, a clearer picture of its therapeutic potential will emerge, potentially leading to the development of a novel anticancer agent.

Unraveling the Enigma: The Hypothesized Mechanism of Action of Teuvincenone B

A comprehensive review of the current scientific landscape reveals a significant knowledge gap regarding the specific mechanism of action of Teuvincenone B, a diterpenoid compound isolated from Teucrium polium and Teucrium divaricatum.[] Despite its characterization as a natural product, detailed investigations into its cellular targets and signaling pathways remain elusive in publicly available scientific literature.

This technical guide aims to address this informational void by first acknowledging the absence of direct research on this compound's mechanism of action. Subsequently, it will propose a series of robust experimental protocols and strategies that researchers and drug development professionals can employ to elucidate its biological function. This document will serve as a foundational roadmap for future investigations into the therapeutic potential of this intriguing natural compound.

Current State of Knowledge: A Void in the Literature

A thorough search of scientific databases and literature repositories reveals no published studies detailing the mechanism of action of this compound. While basic chemical information, such as its molecular weight (344.4 g/mol ) and chemical formula (C20H24O5), is available from commercial suppliers, its biological activity, cellular targets, and impact on signaling cascades have not been reported.[2] This lack of information presents both a challenge and an opportunity for the scientific community to uncover novel therapeutic pathways.

Proposed Experimental Strategy to Elucidate the Mechanism of Action

To systematically investigate the mechanism of action of this compound, a multi-pronged approach is recommended, encompassing target identification, pathway analysis, and validation studies.

Initial High-Throughput Screening and Target Identification

The first crucial step is to identify the cellular context in which this compound exerts a biological effect. A broad-based screening approach is recommended to narrow down the potential areas of activity.

Experimental Protocol: Cell Viability and Proliferation Assays

-

Objective: To determine the cytotoxic or cytostatic effects of this compound across a diverse panel of human cancer cell lines and normal cell lines.

-

Methodology:

-

Cell Culture: Culture a panel of at least 60 human cancer cell lines (e.g., NCI-60 panel) and representative normal cell lines (e.g., fibroblasts, epithelial cells) in their respective recommended media.

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the compound to create a range of concentrations (e.g., 0.01 µM to 100 µM).

-

Assay Procedure: Seed cells in 96-well plates and allow them to adhere overnight. Replace the medium with fresh medium containing the various concentrations of this compound or vehicle control. Incubate for a predetermined period (e.g., 48 or 72 hours).

-

Viability Assessment: Utilize a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay like PrestoBlue™ to quantify cell viability.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line to determine the potency of this compound.

-

Data Presentation:

| Cell Line | Histotype | IC50 (µM) of this compound |

| Example: MCF-7 | Breast Adenocarcinoma | To be determined |

| Example: A549 | Lung Carcinoma | To be determined |

| Example: HCT116 | Colon Carcinoma | To be determined |

| Example: IMR-90 | Normal Lung Fibroblast | To be determined |

Workflow Diagram:

Caption: High-throughput screening workflow for assessing the cytotoxic effects of this compound.

Target Deconvolution using Affinity-Based and Systems Biology Approaches

Once a sensitive cell line or biological context is identified, the next step is to pinpoint the direct molecular target(s) of this compound.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

-

Objective: To identify proteins that directly bind to this compound.

-

Methodology:

-

Immobilization: Chemically synthesize a derivative of this compound with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads).

-

Cell Lysate Preparation: Prepare a total protein lysate from the sensitive cell line identified in the initial screening.

-

Affinity Pull-down: Incubate the cell lysate with the this compound-conjugated beads. As a negative control, use beads without the compound.

-

Elution: After extensive washing to remove non-specific binders, elute the bound proteins using a denaturing buffer.

-

Protein Identification: Separate the eluted proteins by SDS-PAGE, excise the protein bands, and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Logical Relationship Diagram:

Caption: Logical workflow for identifying the molecular targets of this compound.

Pathway Analysis and Validation

Following the identification of potential targets, the subsequent phase involves validating these targets and elucidating the downstream signaling pathways affected by this compound.

Experimental Protocol: Western Blotting for Key Signaling Proteins

-

Objective: To determine if this compound modulates specific signaling pathways by examining the phosphorylation status or expression levels of key proteins.

-

Methodology:

-

Cell Treatment: Treat the sensitive cell line with this compound at its IC50 concentration for various time points (e.g., 0, 15, 30, 60 minutes, and 2, 6, 24 hours).

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against key signaling proteins (e.g., phosphorylated and total forms of kinases in pathways like MAPK, PI3K/AKT, or others suggested by target identification).

-

Detection and Analysis: Use a chemiluminescent or fluorescent secondary antibody for detection and quantify the band intensities to assess changes in protein phosphorylation or expression.

-

Hypothetical Signaling Pathway Diagram (Example):

Caption: A hypothetical signaling pathway potentially modulated by this compound.

Conclusion and Future Directions

The study of this compound's mechanism of action is currently an uncharted area of research. The experimental framework outlined in this guide provides a clear and systematic path forward for scientists and drug developers. By employing these methodologies, the scientific community can begin to unravel the biological functions of this natural product, potentially leading to the discovery of novel therapeutic agents and a deeper understanding of cellular signaling. Future research should focus on in vivo validation of the identified targets and pathways in relevant disease models to translate these foundational findings into clinical applications.

References

Teuvincenone B: A Comprehensive Technical Guide on its Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Teuvincenone B, a rearranged abietane diterpenoid, has emerged as a molecule of significant interest within the scientific community. First isolated from the roots of Teucrium polium, this natural product has demonstrated notable antioxidant and potential antitumor properties. This technical guide provides an in-depth overview of the discovery, history, and chemical characterization of this compound. It details the experimental protocols for its isolation from natural sources and its landmark first total synthesis. Furthermore, this document summarizes the current understanding of its biological activities, presenting key quantitative data and exploring its potential mechanisms of action. This guide is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug discovery and development.

Introduction

This compound is a naturally occurring diterpenoid belonging to the 17(15→16)-abeo-abietane class of compounds. Its unique rearranged carbocyclic framework has attracted considerable attention from synthetic chemists, while its reported biological activities have spurred interest in its potential as a therapeutic agent. This document aims to consolidate the existing scientific knowledge on this compound, providing a detailed technical resource for the scientific community.

Discovery and History

This compound was first isolated from the roots of the medicinal plant Teucrium polium[1]. Subsequently, it has also been identified and isolated from the roots of Teucrium hircanicum[2][3]. The genus Teucrium has a long history in traditional medicine, with various species being used for their anti-inflammatory, antioxidant, and other therapeutic properties[4]. The discovery of this compound and other related rearranged abietane diterpenoids from this genus has provided a molecular basis for some of these traditional uses and has opened new avenues for phytochemical research.

The structural elucidation of this compound was accomplished using a combination of spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) and mass spectrometry[1][3]. Its chemical formula is C₂₀H₂₄O₅, with a molecular weight of 344.40 g/mol .

A significant milestone in the history of this compound was its first total synthesis, accomplished by Zhou et al. in 2024[4][5]. This achievement not only confirmed its complex structure but also provided a synthetic route to access the molecule and its analogs for further biological evaluation.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C₂₀H₂₄O₅ | |

| Molecular Weight | 344.40 g/mol | |

| Appearance | Not explicitly stated, but diterpenoids are often crystalline solids. | |

| Solubility | Soluble in organic solvents like n-hexane and ethyl acetate for extraction and chromatography. | [2][3] |

Experimental Protocols

Isolation from Teucrium hircanicum Roots

The following is a general protocol for the isolation of this compound based on the work of Sadeghi et al. (2022)[2][3].

Experimental Workflow for Isolation

Caption: Workflow for the isolation of this compound.

-

Plant Material Preparation: Air-dried roots of Teucrium hircanicum are powdered.

-

Extraction: The powdered root material is subjected to maceration with n-hexane at room temperature. The solvent is replaced periodically to ensure exhaustive extraction.

-

Concentration: The combined n-hexane extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Column Chromatography: The crude extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC). Fractions containing compounds with similar TLC profiles are combined.

-

Preparative HPLC: Fractions containing this compound are further purified using preparative reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection to yield the pure compound.

-

Structure Elucidation: The structure of the isolated this compound is confirmed by 1D and 2D NMR spectroscopy and mass spectrometry, and by comparison of the data with published values[2][3].

Total Synthesis of (±)-Teuvincenone B

The first total synthesis of (±)-Teuvincenone B was reported by Zhou et al. in 2024[4][5]. The synthesis is an 11-step convergent approach. A key feature of the synthesis is the gram-scale assembly of the A/B/C ring system, followed by the construction of the D ring via an intramolecular iodoetherification. The strategy also relied on a rational design for the order of oxidation state escalation[4][5].

Key Synthetic Steps Workflow

Caption: Key stages in the total synthesis of (±)-Teuvincenone B.

Detailed experimental procedures, including reaction conditions, reagents, and yields for each of the 11 steps, can be found in the supplementary information of the publication by Zhou et al. (2024) in Organic Chemistry Frontiers.

Biological Activity

This compound has been reported to possess antioxidant and antitumor activities[5].

Antioxidant Activity

The antioxidant potential of this compound has been quantitatively assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

| Assay | IC₅₀ (µg/mL) | Reference Compound | Reference Compound IC₅₀ (µg/mL) | Reference |

| DPPH Radical Scavenging | 4.3 ± 0.2 | BHT (Butylated hydroxytoluene) | 16.5 ± 0.7 | [2][3] |

DPPH Radical Scavenging Assay Protocol

This protocol is based on the method described by Sadeghi et al. (2022)[2][3].

-

Preparation of DPPH solution: A fresh solution of DPPH in methanol (e.g., 0.1 mM) is prepared.

-

Sample Preparation: A stock solution of this compound in methanol is prepared and serially diluted to various concentrations.

-

Reaction: An aliquot of each concentration of the this compound solution is mixed with the DPPH solution.

-

Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

IC₅₀ Determination: The IC₅₀ value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.

Antitumor Activity

While this compound is reported to have antitumor activity, specific quantitative data, such as IC₅₀ values against various cancer cell lines, are not yet available in the published literature. The general assertion of its anticancer potential stems from its classification within a group of compounds that have shown such activities. Further research is required to quantify its cytotoxic effects and elucidate its mechanism of action against cancer cells.

Signaling Pathways and Mechanism of Action

The precise molecular mechanisms and signaling pathways through which this compound exerts its biological effects are currently under investigation. While it is suggested that its antitumor activity may involve the induction of apoptosis, specific molecular targets and affected signaling cascades have not been definitively identified.

Hypothesized Apoptosis Induction Pathway (General)

Caption: A hypothesized general intrinsic apoptosis pathway.

It is crucial to note that this diagram represents a general, hypothesized pathway for apoptosis induction and has not been specifically validated for this compound. Further experimental evidence, such as Western blot analysis of key apoptotic proteins following treatment with this compound, is necessary to confirm its involvement in this or other signaling pathways.

Conclusion and Future Directions

This compound is a fascinating natural product with a unique chemical architecture and promising biological activities. The recent breakthrough in its total synthesis has paved the way for more in-depth biological studies. Future research should focus on several key areas:

-

Quantitative Biological Evaluation: A comprehensive assessment of the cytotoxicity of this compound against a panel of human cancer cell lines is essential to validate its antitumor potential and determine its potency and selectivity.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound is critical to understanding its biological effects. This could involve studies on its impact on key cellular processes such as apoptosis, cell cycle regulation, and inflammatory signaling.

-

Structure-Activity Relationship (SAR) Studies: The developed total synthesis route can be leveraged to create a library of this compound analogs. SAR studies on these analogs will help to identify the key structural features responsible for its biological activity and could lead to the development of more potent and selective compounds.

-

In Vivo Studies: Following promising in vitro results, in vivo studies in animal models will be necessary to evaluate the efficacy, pharmacokinetics, and safety profile of this compound as a potential therapeutic agent.

References

Teuvincenone B: A Technical Review of Its Emerging Anticancer Potential

For Immediate Release

Shanghai, China – November 19, 2025 – Teuvincenone B, a rearranged abietane diterpenoid isolated from the medicinal plant Teucrium polium, is gaining attention within the scientific community for its potential as an anticancer agent. This technical guide provides a comprehensive review of the existing literature on this compound, focusing on its biological activities, experimental methodologies, and proposed mechanisms of action to serve as a resource for researchers, scientists, and professionals in drug development.

This compound is a member of the diterpenoid class of natural products, which are known for their diverse and potent biological activities. First isolated from Teucrium divaricatum, this compound has been noted for its potential to induce programmed cell death, or apoptosis, in cancer cells. Preliminary evidence also suggests its involvement in modulating key cellular signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in various cancers.

Quantitative Biological Data

To date, the scientific literature is sparse concerning specific quantitative data on the bioactivity of this compound. While its anticancer potential is acknowledged, detailed studies providing metrics such as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) against specific cancer cell lines are not yet widely published.

However, studies on related neo-clerodane diterpenoids from the same genus, Teucrium, offer valuable insights into the potential potency of this class of compounds. For instance, research on diterpenoids from Teucrium quadrifarium has demonstrated significant inhibitory effects in cellular assays.

**Table 1: Biological Activity of Related Neo-Clerodane Diterpenoids from *Teucrium quadrifarium***

| Compound | Assay | Cell Line | Induction Agent | EC50 (µM) |

|---|---|---|---|---|

| Teucrifaride A | Anti-ferroptosis | HT-22 | RSL3 | 11.8 ± 1.0 |

| Compound 12 | Anti-ferroptosis | HT-22 | RSL3 | 4.52 ± 1.24 |

Data from a study on neo-clerodane diterpenoids from Teucrium quadrifarium, indicating the potential bioactivity of this compound class.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not extensively documented in the current body of literature. However, based on studies of analogous compounds, standard methodologies would be employed to assess its cytotoxic and mechanistic properties.

Cytotoxicity Assessment: MTT Assay

A common method to evaluate the cytotoxic effects of a compound on cancer cells is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol Outline:

-

Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, A549) are cultured in appropriate media and conditions.

-

Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

-

MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

-

Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The IC50 value is then calculated based on the dose-response curve.

Apoptosis Detection: Annexin V/Propidium Iodide Staining

To determine if cell death is occurring via apoptosis, Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is a standard technique.

Protocol Outline:

-

Cell Treatment: Cancer cells are treated with this compound at a concentration around its predetermined IC50.

-

Staining: After treatment, cells are harvested and stained with Annexin V-FITC and PI in a binding buffer.

-

Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V positive and PI negative cells are considered to be in early apoptosis, while cells positive for both are in late apoptosis or necrosis.

Signaling Pathways and Mechanisms of Action

It is proposed that this compound exerts its anticancer effects by inhibiting protein kinases, which are crucial enzymes in cell signaling pathways that regulate cell growth and division. One of the key pathways implicated is the PI3K/Akt/mTOR pathway, a central regulator of cell survival, proliferation, and metabolism. Inhibition of this pathway can lead to the induction of apoptosis.

Below is a conceptual diagram illustrating the proposed mechanism of action for this compound.

Caption: Proposed inhibitory action of this compound on protein kinases and the PI3K/Akt/mTOR pathway.

Experimental Workflow

The logical progression for investigating the anticancer properties of a novel compound like this compound is outlined in the workflow diagram below.

Caption: A typical workflow for the preclinical evaluation of this compound's anticancer activity.

Conclusion and Future Directions

This compound represents a promising natural product with potential for development as an anticancer therapeutic. However, the current body of research is in its nascent stages. Future investigations should focus on elucidating the specific molecular targets of this compound and conducting comprehensive evaluations of its efficacy and safety in preclinical models. The synthesis of this compound analogs could also pave the way for structure-activity relationship studies to optimize its therapeutic potential. As research progresses, this compound may emerge as a valuable lead compound in the oncology drug discovery pipeline.

Teuvincenone B: A Comprehensive Technical Guide on its Physicochemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teuvincenone B, a diterpenoid natural product, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a detailed overview of the physicochemical properties of this compound, along with an exploration of its biological activities, focusing on its role as an anticancer agent and a protein kinase inhibitor. This document aims to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. The key physicochemical parameters for this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₂₄O₅ | [1][2] |

| Molecular Weight | 344.40 g/mol | [1][2] |

| Boiling Point | 585.2 ± 50.0 °C at 760 mmHg | [2] |

| Density | 1.4 ± 0.1 g/cm³ | [2] |

| Solubility | Soluble in Acetone, Chloroform, Dichloromethane, DMSO, and Ethyl Acetate. | [2] |

| Appearance | Yellow Powder | [2] |

Table 1: Physicochemical Properties of this compound

Experimental Protocols

Standardized experimental protocols are crucial for the accurate and reproducible determination of physicochemical properties. Below are detailed methodologies for key experiments.

Determination of Melting Point

The melting point of a solid is a critical indicator of its purity. A common method for its determination is the capillary melting point technique.

Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of a solid compound.

Protocol:

-

Sample Preparation: A small amount of the solid sample is finely ground to ensure uniform heat distribution.

-

Capillary Tube Packing: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a controlled rate. A slower heating rate (1-2 °C per minute) is used near the expected melting point to ensure accuracy.

-

Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range represents the melting point of the substance.

Determination of Solubility

The "shake-flask" method is a widely used technique to determine the equilibrium solubility of a compound in a specific solvent.

Workflow for Solubility Determination

Caption: Workflow for the shake-flask method of solubility determination.

Protocol:

-

Equilibration: An excess amount of the solid compound is added to a known volume of the solvent in a sealed container. The mixture is agitated at a constant temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is centrifuged to pellet the undissolved solid. The supernatant, which is the saturated solution, is then carefully filtered to remove any remaining solid particles.

-

Quantification: The concentration of the solute in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC). The resulting concentration represents the solubility of the compound in that solvent at the specified temperature.

Biological Activity of this compound

This compound has been identified as a compound with potent anticancer properties.[1] Its mechanism of action is believed to involve the inhibition of protein kinases, which are key regulators of cellular processes often dysregulated in cancer.[1]

Anticancer Activity and Potential Signaling Pathway Modulation

While the precise molecular targets of this compound are still under investigation, its role as a protein kinase inhibitor suggests potential modulation of critical cancer-related signaling pathways such as the Wnt/β-catenin and PI3K/Akt/mTOR pathways. These pathways are frequently hyperactivated in various cancers, leading to uncontrolled cell proliferation, survival, and metastasis.

Hypothesized Inhibition of the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway plays a crucial role in cell fate determination, proliferation, and differentiation. Its aberrant activation is a hallmark of many cancers. A potential mechanism by which this compound could exert its anticancer effects is through the inhibition of key kinases within this pathway, leading to the degradation of β-catenin and the subsequent downregulation of target genes that promote tumor growth.

Caption: A potential mechanism of Wnt/β-catenin pathway inhibition by this compound.

Hypothesized Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its dysregulation is a common event in cancer. This compound, as a protein kinase inhibitor, may target one or more kinases in this pathway, such as PI3K, Akt, or mTOR, thereby blocking downstream signaling and inhibiting cancer cell growth and survival.

Caption: A potential mechanism of PI3K/Akt/mTOR pathway inhibition by this compound.

Conclusion

This compound presents a promising scaffold for the development of novel anticancer therapeutics. This guide has summarized its key physicochemical properties and provided an overview of its biological activity as a protein kinase inhibitor. Further research is warranted to elucidate the specific molecular targets of this compound and to fully understand its mechanism of action in modulating cancer-related signaling pathways. Such studies will be instrumental in advancing this natural product towards clinical applications.

References

A Technical Guide to the Target Identification of Teuvincenone B

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific target identification studies for Teuvincenone B have not been published. This guide therefore presents a comprehensive, hypothetical framework based on established methodologies for the target deconvolution of novel natural products. The experimental protocols, data, and pathways described herein are illustrative and intended to serve as a roadmap for future research endeavors.

Introduction

This compound is a diterpenoid isolated from the genus Teucrium. While its synthesis has been documented, its mechanism of action and specific molecular targets within the cell remain elusive. Identifying the protein targets of this compound is a critical step in understanding its biological activity and evaluating its therapeutic potential. This technical guide outlines a multi-pronged approach for the target identification and validation of this compound, integrating chemical biology, proteomics, and computational methods.

Phase 1: Initial Target Discovery using Affinity-Based and Activity-Based Proteomics

The initial phase focuses on generating a list of potential protein binders or targets of this compound from a complex biological sample, such as a cell lysate.

Affinity Chromatography

This technique aims to isolate proteins that physically interact with this compound.[1] A this compound-based affinity probe is synthesized and immobilized on a solid support to "fish" for interacting proteins from a cell lysate.

-

Probe Synthesis: Synthesize a this compound derivative incorporating a photoreactive group (e.g., diazirine or benzophenone) and a reporter tag (e.g., biotin or a click chemistry handle like an alkyne). The linker should be attached to a position on this compound that is predicted to be non-essential for its biological activity.[2][3]

-

Preparation of Cell Lysate: Culture a relevant cell line (e.g., a cancer cell line if anti-proliferative activity is suspected) and prepare a native cell lysate under non-denaturing conditions.

-

Incubation and Crosslinking: Incubate the cell lysate with the this compound photo-affinity probe. Following incubation, expose the mixture to UV light to induce covalent crosslinking between the probe and its interacting proteins.

-

Affinity Purification: If a biotin tag was used, add streptavidin-coated beads to the lysate to capture the probe-protein complexes.

-

Washing and Elution: Thoroughly wash the beads to remove non-specifically bound proteins. Elute the covalently bound proteins from the beads.

-

Protein Identification: Separate the eluted proteins by SDS-PAGE. Excise unique bands and identify the proteins using mass spectrometry (LC-MS/MS).

Activity-Based Protein Profiling (ABPP)

ABPP utilizes chemical probes that covalently bind to the active sites of specific enzyme families.[4][5] If this compound is hypothesized to target a particular class of enzymes (e.g., serine hydrolases), a competitive ABPP experiment can be performed.

-

Proteome Treatment: Treat a cell lysate or live cells with varying concentrations of this compound.

-

Probe Labeling: Add a broad-spectrum activity-based probe that targets the enzyme class of interest (e.g., a fluorophosphonate probe for serine hydrolases). This probe will label the active enzymes that are not inhibited by this compound.

-

Analysis: Separate the proteome by SDS-PAGE and visualize the labeled enzymes using in-gel fluorescence scanning. A decrease in fluorescence intensity for a specific protein band in the presence of this compound indicates that it is a potential target.[6]

-

Target Identification: Identify the protein(s) with reduced labeling by mass spectrometry.

Illustrative Data Presentation

The following tables represent hypothetical data from the initial target discovery phase.

Table 1: Hypothetical Hits from Affinity Chromatography-Mass Spectrometry

| Protein ID | Protein Name | Mascot Score | Sequence Coverage (%) | Putative Function |

| P04637 | p53 | 152 | 35 | Tumor Suppressor |

| Q06830 | HSP90B1 | 210 | 42 | Chaperone |

| P62258 | 14-3-3 zeta | 115 | 28 | Signal Transduction |

| P11387 | Tubulin beta | 188 | 51 | Cytoskeleton |

Table 2: Hypothetical IC50 Values from Competitive ABPP

| Protein Target | Enzyme Class | IC50 (µM) |

| FAAH | Serine Hydrolase | 2.5 |

| LYPLA1 | Serine Hydrolase | > 50 |

| ABHD6 | Serine Hydrolase | 8.1 |

Phase 2: Target Validation in a Cellular Context

The second phase aims to validate the putative targets identified in Phase 1 within a live-cell environment.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for confirming direct target engagement in intact cells.[7][8] The principle is that a protein becomes more thermally stable when bound to a ligand.[9]

-

Cell Treatment: Treat intact cells with either this compound or a vehicle control.

-

Heating: Heat aliquots of the treated cells to a range of temperatures.

-

Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

-

Protein Detection: Analyze the amount of the putative target protein remaining in the soluble fraction at each temperature using Western blotting or other protein detection methods.

-

Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a "melting curve." A shift in this curve to a higher temperature in the presence of this compound confirms target engagement.[10]

Illustrative Data Presentation

Table 3: Hypothetical Thermal Shift Data from CETSA

| Protein Target | Vehicle Tm (°C) | This compound Tm (°C) | ΔTm (°C) |

| HSP90B1 | 58.2 | 62.5 | +4.3 |

| p53 | 45.1 | 45.5 | +0.4 (No significant shift) |

| Tubulin beta | 52.7 | 53.1 | +0.4 (No significant shift) |

Phase 3: Computational Approaches and Pathway Analysis

Computational methods can help prioritize candidate targets and generate hypotheses about the mechanism of action.

Molecular Docking and Pharmacophore Modeling

If the 3D structures of the validated target proteins are known, molecular docking can be used to predict the binding mode of this compound.[11] Pharmacophore modeling can identify the key chemical features of this compound responsible for its biological activity, which can be used for virtual screening to find other potential targets or to design more potent derivatives.[12][13][14]

Signaling Pathway Analysis

Once a high-confidence target is validated (e.g., HSP90B1 from the hypothetical data), the next step is to understand the downstream consequences of this interaction. This involves investigating the signaling pathways in which the target protein is involved.

Visualizations of Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflows and a hypothetical signaling pathway.

Caption: Workflow for Phase 1 Target Discovery.

Caption: Workflow for Target Validation and Analysis.

Caption: Hypothetical HSP90 Inhibition Pathway.

Conclusion

The successful identification of this compound's molecular target(s) is achievable through a systematic and integrated approach. This guide provides a robust framework for researchers to design and execute experiments that will elucidate the mechanism of action of this promising natural product. The validation of a specific target will be a pivotal discovery, paving the way for further preclinical development and therapeutic application.

References

- 1. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]

- 2. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small molecule target identification using photo-affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Activity-based proteomics - Wikipedia [en.wikipedia.org]

- 5. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bitesizebio.com [bitesizebio.com]

- 7. Cellular thermal shift assay (CETSA) [bio-protocol.org]

- 8. CETSA [cetsa.org]

- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 11. mdpi.com [mdpi.com]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. dovepress.com [dovepress.com]

- 14. What is pharmacophore modeling and its applications? [synapse.patsnap.com]

A Technical Guide to In Silico Analysis of Natural Products: A Hypothetical Docking Study of a Secondary Metabolite Against the mTOR Protein

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature search, there are no publicly available computational docking studies specifically for Teuvincenone B. Therefore, this document provides a generalized, in-depth technical guide using a hypothetical scenario where a natural product with structural similarities to this compound is docked against the well-characterized cancer target, the mammalian target of rapamycin (mTOR). The methodologies, data, and visualizations presented herein are illustrative of a standard computational drug discovery workflow and are intended to serve as a comprehensive guide for researchers interested in the in silico analysis of novel natural products.

Introduction

Natural products have historically been a rich source of therapeutic agents, with many exhibiting potent biological activities. The advancement of computational chemistry and molecular modeling has provided powerful tools to accelerate the discovery and characterization of these bioactive compounds. Molecular docking, a key in silico technique, predicts the preferred orientation of a ligand when bound to a target protein, offering insights into the binding affinity and mechanism of action. This guide outlines a detailed protocol for a hypothetical computational docking study of a novel natural product against the mTOR protein, a serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer.[1][2]

Hypothetical Signaling Pathway

The following diagram illustrates a simplified signaling pathway involving the PI3K/AKT/mTOR axis, a critical pathway in cancer progression that is often targeted by natural product-derived inhibitors.[1][2]

Experimental Protocols

The following sections detail the standard methodologies for a computational docking study.

Protein Preparation

-

Retrieval of Target Structure: The three-dimensional crystal structure of the target protein, in this case, the mTOR kinase domain, is obtained from the RCSB Protein Data Bank (PDB). For this hypothetical study, we will use PDB ID: 4JSP.

-

Preparation of the Protein: The raw PDB file is processed to prepare it for docking. This typically involves:

-

Removing all non-essential molecules, including water, co-crystallized ligands, and ions, unless they are known to be critical for the ligand-protein interaction.[3]

-

Adding polar hydrogen atoms, as they are crucial for forming hydrogen bonds.

-

Assigning partial charges to each atom using a force field such as Gasteiger.

-

Merging non-polar hydrogens to reduce computational complexity.

-

This process can be carried out using software such as AutoDockTools, UCSF Chimera, or Maestro.[4][5]

-

Ligand Preparation

-

Ligand Structure Generation: The 2D structure of the hypothetical natural product is drawn using a chemical drawing tool like ChemDraw or obtained from a database like PubChem. The 2D structure is then converted to a 3D structure.

-

Ligand Optimization: The 3D structure of the ligand is energy-minimized to obtain a low-energy, stable conformation. This is typically done using a force field like MMFF94.

-

Preparation for Docking: Similar to the protein, the ligand is prepared by:

-

Assigning Gasteiger partial charges.

-

Defining the rotatable bonds to allow for conformational flexibility during the docking process.[6]

-

The prepared ligand is saved in a suitable format, such as PDBQT for use with AutoDock Vina.

-

Molecular Docking

-

Grid Box Generation: A grid box is defined around the active site of the mTOR protein.[3] The dimensions and center of the grid box are chosen to encompass the entire binding pocket where the natural inhibitor is expected to bind. The grid box defines the search space for the docking algorithm.

-

Docking Simulation: The molecular docking simulation is performed using software like AutoDock Vina. The software systematically explores different conformations and orientations of the ligand within the defined grid box, calculating the binding affinity for each pose.

-

Scoring Function: AutoDock Vina employs a scoring function to estimate the binding affinity, typically expressed in kcal/mol.[7] A more negative binding energy indicates a more favorable and stable interaction between the ligand and the protein.

Analysis of Docking Results

-

Binding Pose Analysis: The docking results provide multiple binding poses of the ligand ranked by their binding affinity. The top-ranked pose with the lowest binding energy is visually inspected to analyze the interactions between the ligand and the amino acid residues in the active site.

-

Interaction Analysis: The types of interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, are identified. This analysis helps in understanding the molecular basis of the ligand's inhibitory activity. Visualization tools like PyMOL or Discovery Studio Visualizer are used for this purpose.[8][9]

Data Presentation

The quantitative data from a typical docking study are summarized in the tables below.

Table 1: Docking Parameters for mTOR (PDB: 4JSP)

| Parameter | Value |

| Grid Box Center (x, y, z) | 10.5, 25.3, -12.8 |

| Grid Box Size (Å) | 60 x 60 x 60 |

| Exhaustiveness | 8 |

| Number of Modes | 10 |

Table 2: Hypothetical Docking Results of Natural Products against mTOR

| Compound | Binding Affinity (kcal/mol) | Inhibition Constant (Ki) (µM) | Interacting Residues (Hydrogen Bonds) |

| Natural Product A | -9.8 | 0.15 | Tyr2225, Asp2357 |

| Natural Product B | -8.5 | 1.20 | Ser2167 |

| Rapamycin (Control) | -10.5 | 0.05 | Tyr2225, Trp2239, Asp2357 |

Experimental Workflow

The following diagram illustrates the general workflow for a computational docking study.

Conclusion

This guide provides a comprehensive overview of the methodologies and expected outcomes of a computational docking study for a novel natural product. While the specific results presented are hypothetical due to the lack of public data on this compound, the outlined workflow is a robust and widely accepted approach in the field of computer-aided drug design. By following these protocols, researchers can effectively screen and analyze the potential of natural products as inhibitors of clinically relevant protein targets, thereby accelerating the drug discovery process. Further in vitro and in vivo validation is essential to confirm the computational findings.

References

- 1. Molecular docking analysis of lupeol with different cancer targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Docking as a Therapeutic Approach for Targeting Cancer Stem Cell Metabolic Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. binding energy - How I can analyze and present docking results? - Matter Modeling Stack Exchange [mattermodeling.stackexchange.com]

- 8. classcentral.com [classcentral.com]

- 9. youtube.com [youtube.com]

Methodological & Application

Application Notes and Protocols for the Total Synthesis of Teuvincenone B

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the first total synthesis of (±)-Teuvincenone B, a 17(15→16)-abeo-abietane diterpenoid. Teuvincenone B, first isolated from Teucrium polium, has demonstrated potential antioxidant and antitumor activities, making its synthetic accessibility a topic of significant interest.[1][2] However, its scarcity from natural sources (less than 1 mg/kg from dried plants) necessitates robust synthetic routes for further biological investigation.[1]

The methodology outlined below is based on the convergent synthesis reported by Zhou, J.-X., et al. (2023), which accomplishes the construction of the complex 6/6/6/5 tetracyclic ring system in 11 steps.[1][3]

Synthetic Strategy and Logic

The core challenge in synthesizing this compound lies in its highly oxidized and fully substituted aromatic C ring, along with the characteristic dihydrofuran D ring.[1] The reported strategy addresses this by assembling the A/B/C tricyclic core first, followed by the late-stage construction of the D ring.

A key aspect of the synthesis is the carefully planned sequence of oxidation events (C6/11/14 → C7 → C12 → C17) to install the necessary oxygenated functionalities.[1][3] The synthesis features several key transformations:

-

Gram-scale assembly of the A/B/C ring system. [1]

-

Siegel–Tomkinson C–H oxidation and a Claisen rearrangement to install substituents on the C ring.[1]

-

Intramolecular iodoetherification to construct the crucial dihydrofuran D ring.[1][3]

The retrosynthetic analysis of this compound is depicted below, illustrating the disconnection approach to the key building blocks.

Caption: Retrosynthetic analysis of (±)-Teuvincenone B.

The forward synthesis workflow, from starting materials to the final product, highlights the progression of intermediates and key transformations.

Caption: Forward synthesis workflow for (±)-Teuvincenone B.

Quantitative Data Summary

The following table summarizes the step-by-step yields for the synthesis of key intermediates and the final product, (±)-Teuvincenone B.

| Step | Transformation | Starting Material | Product | Yield (%) |

| 1-2 | Grignard Addition & IBX Oxidation | 12 + 13 | Enone 11 | 84% (2 steps) |

| 3-5 | Friedel-Crafts, Iodination, Kornblum Oxidation | Enone 11 | Intermediate 15 | 67% (3 steps) |

| 6-8 | C-H Oxidation, Allylation, Claisen Rearrangement | Intermediate 15 | Intermediate 19 | 45% (3 steps) |

| 9-11 | Iodoetherification, Elimination, Oxidation | Intermediate 19 | This compound (4) | 18% (3 steps) |

| Overall | Total Synthesis | 12 + 13 | This compound (4) | ~2.3% |

Yields are as reported by Zhou, J.-X., et al. (2023).

Experimental Protocols: Key Reactions

Detailed experimental procedures for the pivotal steps in the synthesis of (±)-Teuvincenone B are provided below. These protocols are adapted from the supporting information of the primary literature.[4]

1. Synthesis of Tricyclic Enone (11)

-

Reaction: Grignard addition of benzyl chloride 13 to aldehyde 12 , followed by oxidation.

-

Procedure:

-

To a solution of benzyl chloride 13 (1.0 eq) in anhydrous THF at 0 °C under an argon atmosphere, add magnesium turnings (1.1 eq). Stir the mixture until the magnesium is consumed.

-

Cool the resulting Grignard reagent solution to 0 °C and add a solution of aldehyde 12 (1.2 eq) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

Dissolve the crude alcohol in DMSO. Add IBX (1.5 eq) in one portion.

-

Stir the mixture at room temperature for 12 hours.

-

Dilute the reaction with water and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the residue by flash column chromatography (petroleum ether/ethyl acetate) to afford enone 11 .

-

2. Synthesis of the Fully Substituted C-Ring Intermediate (19)

-

Reaction: Siegel–Tomkinson C–H oxidation, O-allylation, and Claisen rearrangement.

-

Procedure:

-

To a solution of tricyclic α-methoxy enone 15 (1.0 eq) in a mixture of CH₂Cl₂ and pyridine at -40 °C, add a pre-mixed solution of PhI(OAc)₂ (1.5 eq) and Ac₂O (3.0 eq) dropwise.

-

Stir the reaction at -40 °C for 4 hours. Quench with saturated aqueous Na₂S₂O₃ solution.

-

Extract with CH₂Cl₂, dry over Na₂SO₄, concentrate, and purify to yield the C12-hydroxylated intermediate.

-

To a solution of the C12-hydroxylated intermediate (1.0 eq) in acetone, add K₂CO₃ (3.0 eq) and allyl bromide (1.5 eq).

-

Heat the mixture to reflux and stir for 6 hours.

-

Cool to room temperature, filter, and concentrate the filtrate.

-

Dissolve the crude O-allyl ether in N,N-diethylaniline and heat to 210 °C in a sealed tube for 12 hours to effect the Claisen rearrangement.

-

Cool the reaction mixture, dilute with ethyl acetate, and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over Na₂SO₄, concentrate, and purify by flash column chromatography to afford intermediate 19 .

-

3. Construction of the D-Ring via Iodoetherification and Final Steps

-

Reaction: Intramolecular iodoetherification to form the tetracyclic core.

-

Procedure:

-

Dissolve intermediate 19 (1.0 eq) in CH₂Cl₂ at 0 °C.

-

Add NaHCO₃ (3.0 eq) followed by I₂ (2.0 eq) in portions.

-

Stir the mixture at room temperature for 24 hours in the dark.

-

Quench the reaction with saturated aqueous Na₂S₂O₃ solution.

-

Extract with CH₂Cl₂, wash with brine, dry over Na₂SO₄, and concentrate.

-

The crude iodinated tetracycle is then subjected to elimination using DBU (1.5 eq) in THF at room temperature for 3 hours.

-

After purification, the resulting alkene is oxidized using m-CPBA (2.0 eq) in CH₂Cl₂ at 0 °C to room temperature over 5 hours.

-

Purify the final product by flash column chromatography to yield (±)-Teuvincenone B (4 ).

-

Disclaimer: These protocols are intended for use by trained chemistry professionals in a properly equipped laboratory setting. Appropriate safety precautions should be taken at all times. The yields and reaction times are based on published literature and may vary.

References

- 1. Total synthesis of (±)-villosin C and (±)-teuvincenone B - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QO01841E [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Total synthesis of (±)-villosin C and (±)-teuvincenone B - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. rsc.org [rsc.org]

Application Notes and Protocols for the Synthesis of Teuvincenone B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teuvincenone B is a naturally occurring diterpenoid that has garnered interest within the scientific community due to its potential biological activities, including antioxidant and antitumor properties.[1][2] Isolated from plants such as Teucrium polium, its complex, highly oxidized tetracyclic structure presents a significant synthetic challenge.[1] This document provides a detailed account of the first and currently only reported total synthesis of this compound. It is important to note that to date, a stereoselective (enantioselective) synthesis of this compound has not been published in the scientific literature. The protocols and data presented herein describe the racemic synthesis of (±)-Teuvincenone B, which represents the current state of the art in accessing this complex molecule.[1][3] This synthesis provides a foundation for future endeavors in medicinal chemistry and the development of potential enantioselective routes.

Retrosynthetic Analysis and Strategy

The core strategy for the synthesis of (±)-Teuvincenone B revolves around the convergent assembly of the A/B/C ring system, followed by the construction of the D ring. The key features of this approach include:

-

Gram-scale assembly of the A/B/C tricycle: This was achieved through a modified three-step sequence.[1][3]

-

Strategic oxidation of the B and C rings: The synthesis employs a carefully planned sequence of oxidations to install the requisite functional groups.[1][3]

-

Intramolecular iodoetherification: This crucial step facilitates the formation of the dihydrofuran D ring.[1][3]

A visual representation of the retrosynthetic logic is provided below.

References

- 1. Total synthesis of (±)-villosin C and (±)-teuvincenone B - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QO01841E [pubs.rsc.org]

- 2. This compound | 127419-64-1 | CFA41964 | Biosynth [biosynth.com]

- 3. Total synthesis of (±)-villosin C and (±)-teuvincenone B - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

Application Note: Purification of Teuvincenone B from Teucrium hircanicum Root Extracts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teuvincenone B is a rearranged abietane diterpenoid that has been isolated from the roots of plants belonging to the Teucrium genus, notably Teucrium polium and Teucrium hircanicum.[1][2] As a member of the abietane family of natural products, this compound is of significant interest to the scientific community due to the known biological activities of this class of compounds, which include anticancer and anti-inflammatory properties.[3][4][5] The purification of this compound is a critical step for further investigation into its pharmacological properties and potential as a therapeutic agent.

This application note provides a detailed protocol for the purification of this compound from the n-hexane extract of Teucrium hircanicum roots. The methodology employs a two-step chromatographic process, beginning with silica gel column chromatography followed by preparative reversed-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation